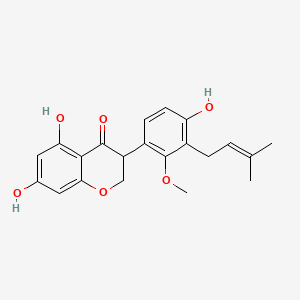
Sophoraisoflavanone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sophoraisoflavanone A is a hydroxyisoflavanone compound that is characterized by its unique structure, which includes hydroxy groups at positions 5, 7, and 4’, a methoxy substituent at position 2’, and a prenyl group at position 3’. This compound is derived from the roots of various Sophora species, such as Sophora pachycarpa and Echinosophora koreensis . It is known for its antimicrobial and cyclooxygenase 1 inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sophoraisoflavanone A can be synthesized through a series of chemical reactions involving the appropriate starting materialsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from the roots of Sophora species. Techniques such as silica gel column chromatography and preparative thin-layer chromatography are commonly used to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sophoraisoflavanone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced isoflavanones .
Wissenschaftliche Forschungsanwendungen
Sophoraisoflavanone A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of hydroxyisoflavanones.
Biology: It exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Sophoraisoflavanone A exerts its effects through various molecular targets and pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s cyclooxygenase 1 inhibitory activity involves the inhibition of the enzyme’s catalytic activity, reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sophoraisoflavanone A is structurally similar to other prenylated flavonoids, such as:
- Sophoraflavanone G
- 30-Isoprenylgenistein
- Alopecurone A
- Alopecurone B
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxy, methoxy, and prenyl groups, which contribute to its distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
69573-59-7 |
|---|---|
Molekularformel |
C21H22O6 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-5-14-16(23)7-6-13(21(14)26-3)15-10-27-18-9-12(22)8-17(24)19(18)20(15)25/h4,6-9,15,22-24H,5,10H2,1-3H3 |
InChI-Schlüssel |
AALISTBXLBQUEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1OC)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















